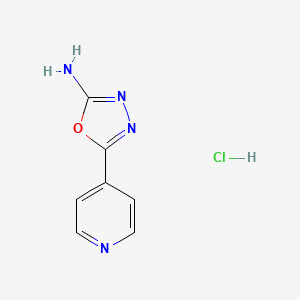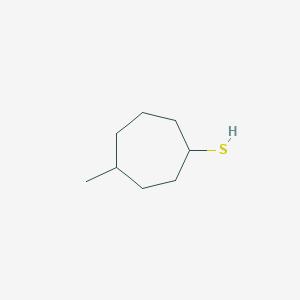
4-Methylcycloheptane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcycloheptane-1-thiol is an organic compound with the molecular formula C8H16S. It is characterized by a seven-membered cycloalkane ring with a methyl group and a thiol group attached. Thiol groups are known for their strong, often unpleasant odors, and are commonly found in various sulfur-containing organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylcycloheptane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, 4-methylcycloheptane can be reacted with thiourea to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of thioglycolic acid or other thiol-containing reagents. The process typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylcycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, iodine.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, thioglycolic acid.
Major Products:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
Aplicaciones Científicas De Investigación
4-Methylcycloheptane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methylcycloheptane-1-thiol involves its thiol group, which can form strong bonds with various metal ions and proteins. This interaction can lead to the modulation of enzyme activity and the alteration of biochemical pathways. The thiol group can also undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparación Con Compuestos Similares
Cycloheptane-1-thiol: Lacks the methyl group, making it less sterically hindered.
4-Methylcyclohexane-1-thiol: Has a six-membered ring instead of a seven-membered ring, affecting its chemical properties and reactivity
Uniqueness: 4-Methylcycloheptane-1-thiol’s unique structure, with a seven-membered ring and a methyl group, provides distinct steric and electronic properties. These characteristics influence its reactivity and interactions with other molecules, making it valuable in specific chemical and industrial applications .
Propiedades
Fórmula molecular |
C8H16S |
|---|---|
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
4-methylcycloheptane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-7-3-2-4-8(9)6-5-7/h7-9H,2-6H2,1H3 |
Clave InChI |
HXJGKFASDTVXNN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(CC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


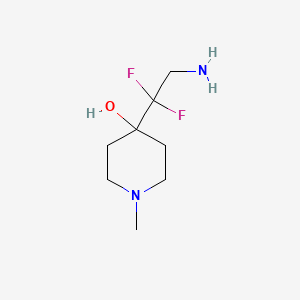
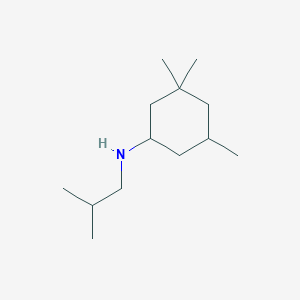
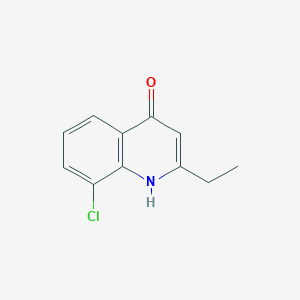
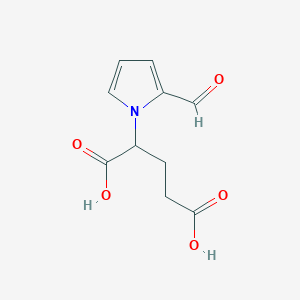
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
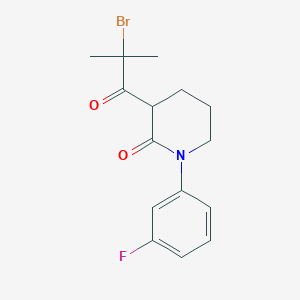
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
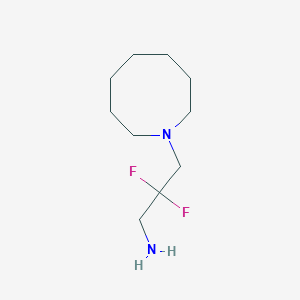
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

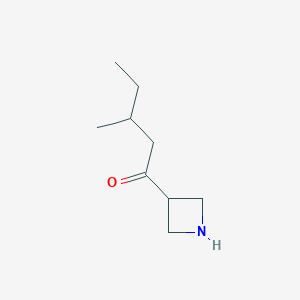
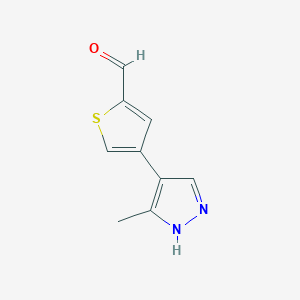
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
